Pasakbumin A;Pasakbumin-A

描述

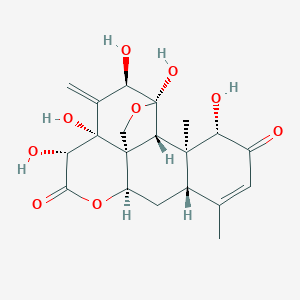

Structure

2D Structure

属性

IUPAC Name |

4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUWZJWAQQRCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-29-4 | |

| Record name | NSC339187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Pharmacological Investigations of Eurycomanone

In Vitro and In Vivo Bioactivity Profiling

Anti-Cancer and Cytotoxic Effects

Eurycomanone has demonstrated significant anti-cancer and cytotoxic properties across a variety of studies. nih.govpublichealthinafrica.org It is recognized as a potent bioactive compound that induces cell death in numerous epithelial cell culture lines. nih.gov Both in vitro and in vivo experiments have confirmed its ability to inhibit the growth of cancerous cells. nih.govpublichealthinafrica.org

A noteworthy aspect of eurycomanone's cytotoxic activity is its selectivity for cancer cells over non-cancerous cells. plos.orgamegroups.cn Research has shown that while eurycomanone is effective against various cancer cell lines, it exhibits lower toxicity towards normal cells. nih.govuad.ac.id For instance, studies have reported its cytotoxic effects on breast cancer (MCF-7), ovarian cancer (Caov-3), liver cancer (HepG2), and human malignant melanoma (HM3KO) cell lines, while remaining relatively non-toxic to normal cell lines like MDBK and VERO. nih.govuad.ac.id This selectivity was also observed in comparison to the chemotherapy drug tamoxifen, with eurycomanone showing greater selectivity, which could potentially lead to fewer side effects. plos.org Furthermore, eurycomanone has been shown to be non-toxic to normal breast cells (MCF-10A), peripheral blood mononuclear cells (PBMCs), and the normal skin fibroblast cell line (NB1RGB). plos.orgamegroups.cnnih.govphcog.commdpi.com

The compound's selective antiproliferative activity has been particularly noted against leukemia cell lines such as HL-60 and Jurkat. nih.govphcog.comamegroups.org The mechanism of cell death is primarily through apoptosis, characterized by DNA fragmentation and chromatin condensation. nih.gov

Eurycomanone exhibits potent antiproliferative activity against a wide range of cancer cell lines. nih.govplos.orgnih.govphcog.com Studies have documented its effectiveness against cervical (HeLa), ovarian (Caov-3), liver (HepG2), melanoma (HM3KO), and breast (MCF-7) cancer cells. nih.govuad.ac.id The antiproliferative effects are dose-dependent, with lower IC50 values indicating higher potency. uad.ac.id For example, the IC50 value for eurycomanone on MCF-7 breast cancer cells was reported to be 2.2±0.18 mcg/ml. nih.gov

The primary mechanism behind this antiproliferative action is the induction of apoptosis, or programmed cell death. nih.govamegroups.cn This has been confirmed through various assays, including TUNEL assays which detect DNA fragmentation, a hallmark of apoptosis. nih.govuad.ac.id The apoptotic process induced by eurycomanone involves the upregulation of the p53 tumor suppressor protein, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govamegroups.cn This shift in the Bax/Bcl-2 ratio is a critical factor in initiating apoptosis. amegroups.cn

Interactive Table: Antiproliferative Activity of Eurycomanone on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| K-562 | Chronic Myeloid Leukemia | 6±1 µg/ml | plos.org |

| HL-60 | Promyelocytic Leukemia | 3.5±1 µg/ml | plos.org |

| MCF-7 | Breast Cancer | 2.2±0.18 µg/ml | nih.gov |

| HeLa | Cervical Cancer | 4.58 ± 0.090 µM | nih.govresearchgate.net |

| HT-29 | Colorectal Cancer | 1.22 ± 0.11 µM | nih.govresearchgate.net |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Eurycomanone has been shown to possess anti-angiogenic properties. univpgri-palembang.ac.id A quassinoid-rich fraction of E. longifolia, containing eurycomanone, demonstrated significant suppression of microvessel sprouting in a rat aorta model and inhibited neovascularization in the chorioallantoic membrane of chick embryos. nih.govresearchgate.net

In vitro studies using human umbilical vein endothelial cells (HUVECs) have further elucidated the anti-angiogenic mechanism of eurycomanone. nih.govresearchgate.net It has been found to inhibit key steps in angiogenesis, including the proliferation, migration, and differentiation of endothelial cells. nih.govresearchgate.net The cytotoxic effect of eurycomanone on HUVECs was observed to be dose- and time-dependent. mdpi.com

Anti-Malarial Activity

Eurycoma longifolia has a history of traditional use for treating malaria. nih.gov Bioactivity-guided fractionation of the plant has identified eurycomanone as one of the active compounds with anti-malarial properties. nih.gov

Eurycomanone has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov It has shown efficacy against both chloroquine-resistant (Gombak A isolate) and chloroquine-sensitive (D10 strain) strains of the parasite. nih.gov The antiplasmodial activity is attributed to the inhibition of the parasite's lactate (B86563) dehydrogenase activity. nih.gov

Interactive Table: Anti-Malarial Activity of Eurycomanone

| Plasmodium falciparum Strain | Activity | Key Findings | Reference |

|---|---|---|---|

| Gombak A (chloroquine-resistant) | Higher antiplasmodial activity | Displayed higher selectivity index than other tested compounds. | nih.gov |

| D10 (chloroquine-sensitive) | Less active compared to chloroquine (B1663885) | Showed antiplasmodial effects. | nih.gov |

Reproductive and Endocrine System Modulation

Eurycomanone has been investigated for its effects on the reproductive and endocrine systems, particularly its role in testosterone (B1683101) production. nih.govcaldic.comhealthservicecentre.ca

Studies on isolated rat testicular Leydig cells have shown that eurycomanone can significantly increase testosterone production in a dose-dependent manner. nih.govcaldic.com The proposed mechanism for this is the inhibition of the enzyme aromatase, which is responsible for converting testosterone into estrogen. nih.govcaldic.comwikipedia.orgresearchgate.net By inhibiting aromatase, eurycomanone helps to maintain higher levels of testosterone. healthservicecentre.ca At higher concentrations, it may also inhibit phosphodiesterase, further contributing to enhanced testosterone steroidogenesis. nih.govcaldic.com

This modulation of testosterone levels suggests that eurycomanone may have potential applications in addressing testosterone deficiency. nih.govcaldic.com The increase in testosterone is also linked to improved spermatogenesis. nih.govcaldic.comresearchgate.net The effects of eurycomanone on the hypothalamic-pituitary-gonadal axis are thought to be a key part of its mechanism of action. nih.govnih.gov

Spermatogenesis Enhancement Research

Eurycomanone has been identified as a key compound responsible for the spermatogenesis-enhancing effects of Eurycoma longifolia extracts. aip.orgnih.gov Research indicates that eurycomanone may play an active role in steroidogenesis, the process of hormone production, leading to increased testosterone levels in the testes. aip.org This elevation in testosterone is believed to enhance the proliferation of germ cells, which are the precursors to sperm, ultimately resulting in increased spermatozoa production. aip.org

In animal studies, the administration of a standardized quassinoid-rich extract of E. longifolia, with eurycomanone as the major component, led to a significant increase in sperm concentration in male rats. nih.gov Microscopic analysis of the testes of rats treated with this extract revealed a significant increase in the number of spermatocytes and round spermatids at a specific stage of the spermatogenesis cycle. nih.gov These findings suggest that eurycomanone directly impacts the development of sperm cells. The mechanism is thought to involve eurycomanone crossing the blood-testis barrier to act on the Leydig cells, which are responsible for testosterone production. aip.org The subsequent increase in testosterone then supports the development of spermatozoa from spermatogonial germ cells within the seminiferous tubules. aip.org

One study compared the efficacy of an eurycomanone-enriched extract (EN-F) to a 13α,21-dihydroeurycomanone (DHY)-enriched extract (DHY-F) in enhancing spermatogenesis in rats. researchgate.net The results showed that at a dose of 5 mg/kg, the eurycomanone-enriched extract exhibited higher efficacy in both normal rats and in a model of andrographolide-induced oligospermia (low sperm count). researchgate.net

Hormonal Regulation Studies

The regulatory effects of eurycomanone on hormones, particularly testosterone, are central to its reputed physiological activities. vjs.ac.vn Eurycomanone is believed to stimulate the hypothalamic-pituitary-gonadal (HPG) axis, which is the primary hormonal control system for reproduction. nih.govconsensus.app This stimulation leads to an increased release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govmdpi.com These hormones, in turn, act on the Leydig cells in the testes to increase testosterone production. nih.govmdpi.com

While many studies on E. longifolia extracts have shown positive effects on testosterone, research on isolated eurycomanone in humans is currently lacking. wikipedia.org

Anti-Inflammatory Potential

Eurycomanone has demonstrated notable anti-inflammatory properties in various in vitro studies. A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. acs.orgmdpi.com NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and inflammation. By suppressing the activation of NF-κB, eurycomanone can reduce the production of pro-inflammatory mediators. vjs.ac.vnmdpi.com

Research has shown that eurycomanone can inhibit the phosphorylation of IκBα, a protein that keeps NF-κB inactive. mdpi.com This inhibition prevents NF-κB from moving into the nucleus and activating the genes responsible for inflammation. Studies using RAW 264.7 macrophage cells, a common model for studying inflammation, have shown that eurycomanone can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory molecule. tandfonline.com It also inhibits the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6), all of which are key players in the inflammatory process. tandfonline.com

In one study, eurycomanone was shown to inhibit the production of pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α), in RAW 264.7 cells stimulated with a virus-mimicking agent. vjs.ac.vn The half-maximal inhibitory concentration (IC50) values for IL-6 and TNF-α were found to be 5.14 ± 0.60 μM and 2.32 ± 0.40 μM, respectively. vjs.ac.vn Interestingly, eurycomanone also inhibited the production of the anti-inflammatory cytokine IL-10, with an IC50 value of 14.60 ± 0.32 μM. vjs.ac.vn

Table 1: Inhibitory Effects of Eurycomanone on Cytokine Production

| Cytokine | IC50 Value (μM) |

| IL-6 | 5.14 ± 0.60 |

| TNF-α | 2.32 ± 0.40 |

| IL-10 | 14.60 ± 0.32 |

Data from a study on RAW 264.7 cells stimulated with poly (I:C). vjs.ac.vn

Metabolic Regulation and Related Activities

Eurycomanone has been investigated for its potential to modulate various aspects of metabolism, including glucose and lipid metabolism, as well as uric acid levels. These studies suggest that eurycomanone may have beneficial effects on metabolic disorders.

Anti-Hyperglycemic Investigations

Research has indicated that eurycomanone is a key compound contributing to the anti-hyperglycemic effects of Eurycoma longifolia. amegroups.orgamegroups.org Scientific studies have shown that extracts of the plant, particularly those rich in quassinoids like eurycomanone, can help regulate blood sugar levels. amegroups.orgamegroups.cn In animal models of hyperglycemia, administration of powdered E. longifolia root resulted in significantly lower fasting blood glucose levels. nih.gov

The potential mechanisms behind this anti-hyperglycemic activity are multifaceted. It is suggested that phytochemicals like eurycomanone may act as inhibitors of starch-digesting enzymes such as α-glucosidase and α-amylase. amegroups.orgamegroups.cn By inhibiting these enzymes, the breakdown of carbohydrates into glucose is slowed, leading to a more gradual increase in blood sugar after a meal. Another proposed mechanism is the promotion of insulin (B600854) secretion, possibly through the inhibition of ATP-sensitive potassium channels or the activation of peroxisome proliferator-activated receptors-gamma (PPAR-γ). amegroups.orgamegroups.cn

Lipid Metabolism Modulation

Eurycomanone has been shown to influence lipid metabolism, suggesting its potential as a therapeutic agent for obesity and related conditions. biorxiv.org Studies have demonstrated that eurycomanone can reduce the accumulation of lipids in adipocytes (fat cells). researchgate.net In vivo research using a high-fat diet mouse model showed that administration of eurycomanone led to a decrease in the mass and size of fat droplets and reduced fat accumulation in the liver. biorxiv.orgbiorxiv.org

The mechanism behind these effects appears to involve the activation of the cAMP/PKA (cyclic adenosine (B11128) monophosphate/protein kinase A) pathway. biorxiv.org This pathway plays a crucial role in lipolysis, the breakdown of stored fats. Eurycomanone activates PKA, which in turn promotes the PKA/hormone-sensitive lipase (B570770) (HSL) lipolysis signaling pathway. biorxiv.orgbiorxiv.org This leads to an increased release of glycerol (B35011) and free fatty acids from adipocytes, making them available for energy use. biorxiv.orgbiorxiv.org Furthermore, eurycomanone has been observed to inhibit the differentiation of preadipocytes, the precursor cells to mature fat cells. biorxiv.org

Table 2: Effects of Eurycomanone on Lipid Metabolism in High-Fat Diet-Fed Mice

| Parameter | Effect of Eurycomanone Treatment |

| Fat Droplet Mass | Decreased |

| Fat Droplet Size | Decreased |

| Liver Fat Accumulation | Reduced |

Based on in vivo studies with C57BL/6J mice. biorxiv.orgbiorxiv.org

Uric Acid Regulation Studies

Elevated levels of uric acid in the blood can lead to conditions like gout. Research has explored the potential of compounds from Eurycoma longifolia, including eurycomanone, in regulating uric acid levels. google.com While much of the research in this area has focused on the related compound eurycomanol (B128926), some studies suggest that quassinoids from the plant, in general, can influence uric acid metabolism. researchgate.net

One study identified several quassinoids, including eurycomanone, as having the potential to inhibit URAT1, a key transporter involved in the reabsorption of uric acid in the kidneys. researchgate.net By inhibiting URAT1, these compounds could increase the excretion of uric acid from the body. Another compound from the plant, eurycomanol, has been shown to reduce serum uric acid levels in animal models of hyperuricemia. nih.gov It is believed to work by both reducing the production of purines (precursors to uric acid) in the liver and enhancing uric acid excretion by modulating urate transporters in the kidney and intestines, such as GLUT9, ABCG2, OAT1, and NPT1. nih.gov While direct studies on eurycomanone's effect on these specific transporters are less common, its structural similarity to eurycomanol suggests it may have related activities.

Other Investigational Bioactivities (e.g., Anti-osteoporotic, Antimicrobial)

Beyond its more extensively studied applications, eurycomanone has been the subject of preliminary research into other potential therapeutic areas, notably for its anti-osteoporotic and antimicrobial properties. These investigations highlight the compound's diverse pharmacological profile.

Anti-osteoporotic Activity

Eurycomanone is increasingly recognized for its potential role in bone health, particularly in the context of male osteoporosis linked to androgen deficiency. nih.govamegroups.org Research suggests that eurycomanone may help prevent bone loss and maintain skeletal integrity. nih.govsemanticscholar.org The primary proposed mechanism centers on its ability to address androgen deficiency, a key factor in male osteoporosis. nih.govamegroups.org

Studies using androgen-deficient rat models (orchidectomized rats) have shown that supplementation with Eurycoma longifolia extracts rich in quassinoids, including eurycomanone, can prevent skeletal deterioration. mdpi.comresearchgate.net In these models, androgen deficiency leads to significant bone calcium loss and an increase in bone resorption markers, which are indicative of osteoporosis. nih.gov Treatment with a quassinoid-rich extract was found to be effective in mitigating these skeletal changes. mdpi.comresearchgate.net It has been postulated that eurycomanone is a key compound responsible for this anti-osteoporotic activity. semanticscholar.org

Further investigations have revealed that these extracts can reduce the percentage of osteoclasts (cells that break down bone tissue) on the bone surface while increasing the percentage of osteoblasts (cells that form new bone). mdpi.com In vitro studies on osteoblastic cell models have shown that E. longifolia extract can stimulate bone formation by up-regulating the expression of critical mitogenic proteins such as bone morphogenic protein-2 (BMP-2), runt-related transcription factor-2 (RUNX2), and osteocalcin. amegroups.org More specifically, eurycomanone itself has been demonstrated to promote bone formation and mineralization, potentially through the AKT/GSK-3β/β-catenin signaling pathway. nih.gov These findings suggest that eurycomanone may act as an anabolic agent for treating osteoporosis. nih.gov

Table 1: Summary of Anti-osteoporotic Research Findings for Eurycomanone and Related Extracts

| Study Model | Key Findings | Proposed Mechanism | Reference(s) |

| Androgen-Deficient Rat Model | Prevented bone calcium loss and skeletal deterioration. | Restoration of testosterone levels, direct action on bone cells. | nih.govmdpi.com |

| Androgen-Deficient Rat Model | Reduced percentage of osteoclasts and increased osteoblasts on the bone surface. | Modulation of bone remodeling activity. | mdpi.com |

| Osteoblast Cell Cultures (in vitro) | Stimulated bone formation via upregulation of BMP-2, RUNX2, and osteocalcin. | Promotion of osteoblast proliferation and differentiation. | amegroups.org |

| Zebrafish Larvae & Mesenchymal Stem Cells | Promoted bone mineralization and osteogenic differentiation. | Upregulation of AKT/GSK-3β/β-catenin signaling. | nih.gov |

Antimicrobial Activity

Eurycomanone has been identified as one of the most potent bioactive constituents of Eurycoma longifolia responsible for its antimicrobial effects. nih.gov Research indicates that the compound exhibits a range of antibacterial and antifungal activities. nih.goveurekabiomedical.com Bioactivity-guided fractionation of extracts from the plant has consistently shown that eurycomanone possesses strong antimicrobial properties. nih.gov

Studies have documented the efficacy of eurycomanone and related extracts against various pathogenic microbes. Ethanolic extracts of E. longifolia root, which contain eurycomanone, have demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as some Gram-negative bacteria such as Salmonella typhi. nih.govphcogj.comjidmr.com Some research has also highlighted activity against oral pathogens, with extracts showing inhibitory effects on Streptococcus mutans and the fungus Candida albicans at a concentration of 200 mg/ml. phcogj.com

However, the literature on the antimicrobial effects is not entirely consistent. Some studies using aqueous root extracts reported a lack of antibacterial activity. ispub.comsilae.itresearchgate.net Conversely, alcoholic and acetone (B3395972) extracts from the plant's stem and leaves were found to be active against both Gram-positive and Gram-negative bacteria, with the exception of Escherichia coli and Salmonella typhi in one report. nih.govresearchgate.net Stem extracts were noted to be particularly potent against Bacillus cereus and Staphylococcus aureus. nih.gov These discrepancies may be due to differences in the extraction methods used, the part of the plant studied, and the concentration of eurycomanone in the resulting extracts. jidmr.comispub.com Despite the variability, multiple studies confirm that eurycomanone is a significant contributor to the antimicrobial profile of Eurycoma longifolia. nih.govresearchgate.net

Table 2: Summary of Antimicrobial Investigations on Eurycomanone and Related Extracts

| Organism(s) | Extract/Compound | Key Findings | Reference(s) |

| Gram-positive & Gram-negative bacteria, Fungi | Eurycomanone | Identified as the compound with the strongest antibacterial, antiprotozoal, and antifungal activities from E. longifolia. | nih.gov |

| Staphylococcus aureus, Bacillus cereus, Salmonella typhi | Ethanolic Root Extract | Showed positive antibacterial activity. | nih.gov |

| Streptococcus mutans, Candida albicans | Alcoholic Root Extract (200 mg/ml) | Inhibited the growth of both microorganisms. | phcogj.com |

| Aspergillus niger | Ethyl Acetate Stem Extract | Demonstrated high antifungal activity. | nih.gov |

| Various clinical bacterial strains | Root Extract (≤ 50 mg/mL) | No antibacterial or antifungal effects were observed at the tested concentrations in one study. | ispub.com |

Elucidation of Eurycomanone S Molecular Mechanisms of Action

Cellular Signaling Pathway Modulation

Eurycomanone's bioactivity stems from its ability to interfere with key cellular signaling cascades that are often dysregulated in pathological conditions. Its influence on pathways governing cell proliferation, survival, and inflammation highlights its potential as a molecule of therapeutic interest.

A significant body of evidence points to eurycomanone's capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for its anti-cancer properties, as it allows for the elimination of malignant cells without inducing an inflammatory response. Eurycomanone triggers apoptosis through a multi-faceted approach, engaging several key molecular players in the apoptotic cascade.

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Eurycomanone has been demonstrated to initiate this cascade. Studies have shown that treatment with eurycomanone leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases, including caspase-6 and caspase-7. usm.my The activation of these caspases is crucial for the dismantling of the cell.

A key substrate for effector caspases is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.govgrantome.com During apoptosis, PARP-1 is cleaved by caspases, which renders it inactive and prevents it from repairing DNA damage, thereby facilitating cell death. nih.govgrantome.comsemanticscholar.org Research has indicated that eurycomanone treatment results in the cleavage of PARP-1, a hallmark of caspase-dependent apoptosis. usm.mynih.gov This cleavage serves as a biochemical marker of apoptosis and ensures that the energy reserves of the cell are not depleted in a futile attempt at DNA repair. grantome.com

| Cell Line | Key Findings | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Down-regulation of BCL-2; activation of caspases-6, 7, 8, and 9; cleavage of PARP and Lamin. | usm.my |

| HeLa (Cervical Cancer) | Induces apoptosis through the up-regulation of p53. | uad.ac.id |

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis. This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. The ratio of these opposing factions determines the cell's fate.

Eurycomanone has been shown to modulate the expression of these key regulatory proteins to favor apoptosis. nih.govnih.gov In several cancer cell lines, including human hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells, eurycomanone treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Furthermore, the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. uad.ac.id Eurycomanone has been found to induce apoptosis through a p53-dependent pathway. nih.govnih.gov Studies have demonstrated that eurycomanone treatment upregulates the expression of p53, which in turn can transcriptionally activate pro-apoptotic genes like Bax, further committing the cell to apoptosis. nih.govnih.gov

| Cell Line | Effect on p53 | Effect on Bax | Effect on Bcl-2 | Reference |

|---|---|---|---|---|

| HepG2 (Liver Cancer) | Up-regulation | Up-regulation | Down-regulation | nih.govnih.gov |

| HeLa (Cervical Cancer) | Up-regulation | Up-regulation | Down-regulation | researchgate.net |

| MCF-7 (Breast Cancer) | Not specified | Basal level | Down-regulation | uad.ac.id |

The morphological hallmarks of apoptosis include chromatin condensation and the fragmentation of DNA into nucleosomal units. pacific.edunih.gov These nuclear changes are the result of the activation of endonucleases that cleave the genomic DNA.

Treatment of cancer cells with eurycomanone has been observed to induce these characteristic features of apoptosis. nih.govnih.govnih.gov In studies involving HepG2 and HeLa cells, eurycomanone treatment led to chromatin condensation and the formation of apoptotic bodies. nih.govnih.govnih.gov Furthermore, the presence of DNA fragmentation has been confirmed through techniques such as the TUNEL assay, where fluorescence detection in the nuclear region indicates the occurrence of DNA breaks. nih.gov

In addition to inducing apoptosis, eurycomanone can also inhibit the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. By halting the progression of the cell cycle at specific checkpoints, eurycomanone prevents cancer cells from dividing uncontrollably.

Research has shown that eurycomanone can induce cell cycle arrest at different phases depending on the cell type. For instance, in large (H460) and small (A549) lung cancer cells, eurycomanone has been found to cause arrest at the G0/G1 phase. researchgate.netnih.gov In other studies, it has been shown to induce an accumulation of cells in the S and G2/M phases. researchgate.netnih.gov This suggests that eurycomanone can interfere with the molecular machinery that governs different stages of the cell cycle. For example, a study on mouse Leydig cells treated with a standardized Eurycoma longifolia extract, which contains eurycomanone, showed a reduction in the G0/G1 phase cell population and an accumulation in the S phase, suggesting S-phase cell cycle arrest. nih.gov

| Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|

| H460 (Large Cell Lung Cancer) | G0/G1 | researchgate.netnih.gov |

| A549 (Small Cell Lung Cancer) | G0/G1, S, and G2/M | researchgate.netnih.gov |

| K562 (Leukemia) | Dose-dependent cytostatic effects | researchgate.net |

| Jurkat (Leukemia) | Dose-dependent cytostatic effects | researchgate.net |

| Mouse Leydig Cells (TM3) | S phase | nih.gov |

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB signaling pathway is constitutively active, which contributes to cell proliferation, resistance to apoptosis, and inflammation.

Eurycomanone has been identified as an inhibitor of the NF-κB signaling pathway. nih.govnih.gov It exerts this effect by preventing the phosphorylation of IκBα (inhibitor of kappa B alpha). nih.govnih.gov In its unphosphorylated state, IκBα binds to NF-κB and sequesters it in the cytoplasm, thereby preventing its translocation to the nucleus where it would activate the transcription of target genes. By inhibiting IκBα phosphorylation, eurycomanone effectively blocks the activation of NF-κB. nih.govnih.gov This inhibitory action on the NF-κB pathway is considered a key component of eurycomanone's anti-inflammatory and anti-cancer activities. consensus.app

NF-κB Signaling Inhibition

IκBα Phosphorylation and MAPK Signaling

Eurycomanone has been shown to inhibit the NF-κB signaling pathway. nih.govnih.govmdpi.com This inhibition is achieved by preventing the phosphorylation of IκBα (inhibitor of kappa B alpha). nih.gov In unstimulated cells, IκBα binds to the NF-κB complex, keeping it inactive in the cytoplasm. Upon receiving a signal, such as from TNFα (Tumor Necrosis Factor-alpha), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB complex to enter the nucleus and activate gene transcription. Eurycomanone treatment abrogates the degradation of IκBα by blocking its initial phosphorylation. nih.gov

This effect on the NF-κB pathway is linked to eurycomanone's influence on upstream Mitogen-Activated Protein Kinase (MAPK) signaling. nih.govnih.govmdpi.com Research in Jurkat leukemia cells demonstrated that eurycomanone treatment led to an inhibition of p38 and JNK (c-Jun N-terminal kinase) phosphorylation, along with a decreased and delayed phosphorylation of ERK (extracellular signal-regulated kinase). nih.gov The presence of an α,β-unsaturated ketone in eurycomanone's structure is suggested to be a prerequisite for this NF-κB inhibitory activity. nih.govnih.govmdpi.com

Eurycomanone's Effect on MAPK and NF-κB Signaling in Jurkat Cells

| Pathway Component | Observed Effect of Eurycomanone | Reference Cell Line | Concentration Used |

|---|---|---|---|

| IκBα Phosphorylation | Inhibited | Jurkat | 45 µM |

| p38 Phosphorylation | Inhibited | Jurkat | 45 µM |

| JNK Phosphorylation | Inhibited | Jurkat | 45 µM |

| ERK Phosphorylation | Decreased and Delayed | Jurkat | 45 µM |

mTOR Signaling Pathway Activation

Studies in colon cancer cells (HCT116 and SW620) have revealed that eurycomanone activates the mTOR (mammalian target of rapamycin) signaling pathway. researchgate.net This activation was observed to be dependent on both the concentration and duration of treatment. researchgate.net The activation of the mTOR pathway by eurycomanone was evidenced by the increased phosphorylation levels of downstream proteins, including mTOR itself and S6 ribosomal protein. researchgate.net The mTOR pathway is a central regulator of cell growth, proliferation, and survival. researchgate.net

Autophagy Inhibition Studies

The activation of the mTOR signaling pathway by eurycomanone is directly linked to its ability to inhibit autophagy. researchgate.net Autophagy is a cellular process involving the degradation of cellular components, which can be a survival mechanism for cancer cells. Treatment with eurycomanone led to a suppression of autophagy in colon cancer cells. researchgate.net This was characterized by a downregulation of the LC3-II protein level and a decrease in the formation of GFP-LC3 puncta, which are key markers of autophagosome formation. researchgate.net Further investigation showed that inducing autophagy could protect colon cancer cells from the growth-inhibitory effects of eurycomanone, suggesting that the compound's anti-cancer activity is mediated, in part, through its inhibition of this pro-survival mechanism. researchgate.net

Eurycomanone's Effect on mTOR Pathway and Autophagy in Colon Cancer Cells

| Target/Process | Observed Effect of Eurycomanone | Reference Cell Lines | Concentration Range |

|---|---|---|---|

| mTOR Phosphorylation | Increased | HCT116, SW620 | 8-24 µM |

| S6 Phosphorylation | Increased | HCT116, SW620 | 8-24 µM |

| Autophagy (LC3-II levels) | Decreased | HCT116, SW620 | 8-24 µM |

Enzyme Target Interactions

Eurycomanone directly interacts with and inhibits the activity of several key enzymes involved in steroidogenesis and cellular signaling.

Aromatase Enzyme Inhibition

Eurycomanone has been identified as an inhibitor of the aromatase enzyme. nih.govresearchgate.net Aromatase is responsible for the conversion of testosterone (B1683101) into estrogen. By inhibiting this enzyme, eurycomanone effectively blocks this conversion, leading to an increase in testosterone levels. nih.gov This mechanism is a key component of its testosterone-enhancing effects observed in Leydig cells. nih.gov Molecular docking studies have supported these findings, showing that eurycomanone can bind to the aromatase enzyme with similar orientations and free energy binding values as formestane, a known aromatase inhibitor. nih.govresearchgate.net

Phosphodiesterase Inhibition

In addition to aromatase, eurycomanone also inhibits phosphodiesterase (PDE) activity. nih.govresearchgate.net Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in the testosterone production pathway. By inhibiting PDE, eurycomanone can lead to an accumulation of cAMP, which in turn stimulates testosterone synthesis. Studies have shown that eurycomanone significantly increased testosterone production in a dose-dependent manner, and at higher concentrations, this effect is believed to involve PDE inhibition. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Scientific literature available through comprehensive searches does not currently provide specific details or experimental evidence regarding the direct inhibition of Dihydrofolate Reductase (DHFR) by eurycomanone. While DHFR is a known target for various therapeutic compounds, a direct inhibitory interaction with eurycomanone has not been established in the reviewed studies. wikipedia.orgnih.govscbt.com

Hormonal Axis Modulation

Eurycomanone's interaction with the body's hormonal systems is a primary area of its mechanistic action. It has been shown to influence the complex interplay of hormones, primarily through the stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs reproductive function and steroidogenesis.

The HPG axis is a critical endocrine pathway that regulates the production of sex hormones. Eurycomanone is reported to enhance the production of testosterone by influencing this axis at multiple levels. consensus.appcaringsunshine.com The proposed mechanism involves the stimulation of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn prompts the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govljmu.ac.uk

Animal studies have provided evidence for this stimulatory effect. In male rats, administration of a standardized E. longifolia extract, rich in quassinoids like eurycomanone, resulted in improved spermatogenesis, an effect attributed to its influence on the HPG axis. nih.govconsensus.app Research indicates that eurycomanone and related quassinoids can lead to higher releases of LH and FSH. consensus.appmdpi.com These gonadotropins are crucial for testicular function; LH directly stimulates the Leydig cells within the testes to produce testosterone. consensus.appmdpi.comcaringsunshine.com

Furthermore, eurycomanone may potentiate testosterone levels by inhibiting the enzyme aromatase. researchgate.netnih.gov Aromatase is responsible for the conversion of testosterone into estrogen. By impeding this conversion, eurycomanone helps maintain a higher circulating level of testosterone. researchgate.netwikipedia.org This action could also downregulate the negative feedback mechanism that estrogen exerts on the HPG axis, potentially leading to sustained secretion of LH and FSH. nih.govresearchgate.net

In vitro studies using isolated rat testicular Leydig cells have demonstrated a direct effect of eurycomanone on testosterone synthesis.

| Eurycomanone Concentration | Effect on Testosterone Production | Study Type |

| 0.1 µM | Significant dose-dependent increase | In vitro (Rat Leydig cells) nih.gov |

| 1.0 µM | Significant dose-dependent increase | In vitro (Rat Leydig cells) nih.gov |

| 10.0 µM | Significant dose-dependent increase | In vitro (Rat Leydig cells) nih.gov |

While animal and in vitro data strongly support the role of eurycomanone in stimulating the HPG axis, findings from human studies are more nuanced. A study involving young men who received 600 mg of E. longifolia extract daily for two weeks showed significant increases in total and free testosterone levels. researchgate.netnih.gov However, there were no corresponding significant changes in LH or FSH levels, suggesting that in this specific demographic, the testosterone increase might be influenced by other pathways, such as the hypothalamic-pituitary-adrenal (HPA) axis, in addition to the HPG axis. researchgate.netnih.gov

Neurotransmitter System Modulation (e.g., Dopamine Release)

Beyond its hormonal effects, eurycomanone also modulates neurotransmitter systems, with a notable impact on dopamine. consensus.appconsensus.app Dopamine is a key neurotransmitter involved in motivation, pleasure, and motor control, and its modulation is linked to the aphrodisiac properties associated with Eurycoma longifolia. researchgate.netnih.gov

Research using a human neuroblastoma cell line (SH-SY5Y) has shown that eurycomanone can directly stimulate the secretion of dopamine. researchgate.netnih.gov This effect was observed to be dose-dependent.

| Eurycomanone Concentration | Effect on Dopamine Secretion | Study Type |

| 5 µM | Significant dose-dependent increase | In vitro (Human SH-SY5Y cells) researchgate.netnih.gov |

| 10 µM | Significant dose-dependent increase | In vitro (Human SH-SY5Y cells) researchgate.netnih.gov |

| 15 µM | Significant dose-dependent increase | In vitro (Human SH-SY5Y cells) researchgate.netnih.gov |

Notably, the dopamine release stimulated by 15 μM of eurycomanone was significantly greater than that induced by clorgyline, an inhibitor of monoamine oxidase A, an enzyme that breaks down dopamine. researchgate.netnih.gov This suggests a potent effect of eurycomanone on dopaminergic pathways.

Animal studies corroborate these findings, showing that administration of E. longifolia extract can elevate dopamine levels in key brain regions like the cortex and hippocampus. nih.govoup.comresearchgate.net The interplay between testosterone and dopamine is also significant; testosterone can facilitate dopamine release, which in turn influences sexual behavior and motivation. nih.gov The ability of eurycomanone to increase both testosterone and dopamine suggests a synergistic mechanism for its observed physiological effects. akarali.com

Biosynthesis and Production of Eurycomanone

Elucidation of Biosynthetic Pathways

The exact biosynthetic pathway of eurycomanone is complex and continues to be an area of active research. However, studies have provided insights into its origins from more common plant metabolites.

Eurycomanone is classified as a quassinoid, a group of degraded nortriterpenoids. nih.gov It is widely believed that all quassinoids are biosynthesized through the triterpenoid (B12794562) biosynthesis pathway. researchgate.net This process is thought to begin with the degradation of C30 triterpenoid precursors. researchgate.netresearchgate.net Specifically, the presence of tirucallane (B1253836) and squalene-type triterpenes in E. longifolia suggests they may serve as the biological precursors to quassinoids like eurycomanone. nih.gov

Biotechnological Approaches for Enhanced Production

The over-exploitation of E. longifolia from its natural habitat has necessitated the development of sustainable and efficient production methods. ajol.info Plant tissue and cell culture techniques have emerged as a promising alternative for the controlled and enhanced production of eurycomanone. mdpi.comresearchgate.net

Cell suspension cultures of E. longifolia are a key biotechnological strategy for producing eurycomanone. nih.gov By optimizing culture conditions, it is possible to significantly increase the yield of this compound, sometimes exceeding the levels found in the roots of mature wild trees. nih.govnih.gov The establishment of these cultures typically involves transferring friable callus to a liquid Murashige and Skoog (MS) medium. researchgate.netnih.gov Optimization focuses on several key areas, including the application of elicitors, the balance of plant growth regulators, and the composition of the nutrient medium. acs.orgmdpi.com

Elicitation is a technique that involves adding small amounts of biotic or abiotic compounds (elicitors) to the culture medium to induce a stress response in the plant cells, which often leads to an increase in the production of secondary metabolites. kspbtjpb.org For eurycomanone production, methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and yeast extract (YE) have been identified as effective elicitors. koreascience.krresearchgate.net

One study investigated the effects of these three elicitors on eurycomanone accumulation in E. longifolia cell suspension cultures. koreascience.kr The research found that the timing and concentration of the elicitor application were critical. kspbtjpb.org Treatment with 20 µM MeJA four days after initiating the culture resulted in the highest accumulation of eurycomanone, reaching 17.36 mg/g dry weight (DW). koreascience.krkspbtjpb.org This represented a nearly 10-fold increase compared to untreated cells (1.70 mg/g DW). koreascience.krkspbtjpb.org Yeast extract at 200 mg/L and salicylic acid at 20 µM also stimulated production, yielding maximums of 6.25 mg/g and 5.2 mg/g DW, respectively. nih.govkspbtjpb.org

Table 1: Effect of Elicitor Treatment on Eurycomanone Production

| Elicitor | Optimal Concentration | Elicitation Time (days post-inoculation) | Maximum Eurycomanone Yield (mg/g DW) | Fold Increase vs. Control |

| Control (untreated) | N/A | N/A | 1.70 | N/A |

| Methyl Jasmonate (MeJA) | 20 µM | 4 | 17.36 | ~10.2 |

| Yeast Extract (YE) | 200 mg/L | 6 | 6.25 | ~3.7 |

| Salicylic Acid (SA) | 20 µM | 4 | 5.20 | ~3.1 |

Data sourced from Nhan and Loc (2018). nih.govkspbtjpb.orgkoreascience.krkspbtjpb.org

Plant growth regulators are crucial for initiating and sustaining callus and cell suspension cultures. The type and concentration of these hormones, particularly auxins and cytokinins, significantly influence cell division, growth, and metabolite production. acs.org For E. longifolia cultures, the combination of Naphthalene Acetic Acid (NAA), an auxin, and Kinetin (KIN), a cytokinin, has been shown to be effective. hueuni.edu.vn

Research has demonstrated that a combination of NAA and KIN promotes callus growth more effectively than NAA alone. acs.org The optimal medium for biomass production in one study was found to be MS medium supplemented with 1.25 mg/L NAA and 1.0 mg/L KIN. nih.gov Using this formulation, an initial 3 g of cell biomass grew to a maximum of 16 g fresh weight (0.7 g dry weight) after 14 days of culture, which coincided with the peak eurycomanone content of 1.7 mg/g DW. nih.gov Another study reported the best results for callus growth on MS medium with 1.5 mg/L NAA and 1.0 mg/L Kinetin. hueuni.edu.vn This indicates that a specific balance between auxin and cytokinin is essential for maximizing both cell mass and eurycomanone yield. acs.orgnih.gov

Table 2: Effect of Plant Growth Regulators on E. longifolia Callus and Eurycomanone Production

| Plant Growth Regulator(s) | Concentration | Key Finding | Reference |

| NAA and Kinetin | 1.25 mg/L NAA, 1.0 mg/L KIN | Optimal for biomass and eurycomanone production (1.7 mg/g DW) in cell suspension culture. | nih.gov |

| NAA and Kinetin | 1.25 mg/L NAA, 0.75–1.0 mg/L KIN | Combination promoted callus growth more than NAA alone. | acs.org |

| NAA and Kinetin | 1.5 mg/L NAA, 1.0 mg/L KIN | Achieved highest callus growth index (11.24) and produced 0.17 mg/g DW eurycomanone. | hueuni.edu.vn |

The composition of the culture medium, including the carbon source and nitrogen ratio, is a fundamental factor influencing cell growth and secondary metabolite synthesis. acs.org

Carbon Source: Sucrose (B13894) is a commonly used carbon source in plant cell culture media. Studies have shown that for E. longifolia, sucrose has a greater positive effect on both cell growth and eurycomanone accumulation compared to other carbon sources like glucose or fructose. nih.govnih.gov The optimal sucrose concentration has been identified as 30 g/L (3%), which supported maximum dry biomass and the highest eurycomanone level of 1.7 mg/g DW. nih.govnih.gov In adventitious root cultures, a sucrose concentration of 40 g/L was found to be optimal for producing the highest yields of eurycomanone. researchgate.net

Nitrogen Ratio: The ratio of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) is another critical parameter. Research on E. longifolia cell suspension cultures revealed that a complete absence of ammonium (a 0:60 ratio of NH₄⁺:NO₃⁻) produced the best biomass. nih.govresearchgate.net However, for secondary metabolite production in adventitious roots, a different ratio was found to be optimal. A 1:2 ratio of NH₄⁺:NO₃⁻ was suggested to be most suitable for the production of phenolics and flavonoids, indicating that nitrogen balance can be tailored to target specific classes of compounds. acs.org

Adventitious Root Culture Systems

Adventitious root culture systems represent a promising alternative for the standardized and scalable production of eurycomanone, mitigating the reliance on wild-harvested Eurycoma longifolia plants. mdpi.comdntb.gov.ua These in vitro systems involve the induction and proliferation of roots from various plant tissues (explants) under sterile and controlled laboratory conditions. mdpi.comscienceasia.org Researchers have successfully induced adventitious roots from explants such as leaves and cotyledons of E. longifolia. nih.gov

The composition of the culture medium, particularly the type and concentration of plant growth regulators, plays a critical role in the successful induction and growth of adventitious roots. Studies have shown that auxins, a class of plant hormones, are essential for this process. For instance, Indole-3-butyric acid (IBA) has been identified as a key plant growth regulator for inducing adventitious roots from leaf explants, with optimal concentrations ranging from 3.0 to 5.0 mg/L. nih.gov Similarly, combinations of 1-naphthaleneacetic acid (NAA) and benzyl (B1604629) adenine (B156593) (BA) have proven effective for inducing adventitious roots from cotyledon explants. nih.gov

Once established, these root cultures can be cultivated to produce significant biomass and, consequently, eurycomanone. Research has demonstrated that adventitious root cultures of E. longifolia are capable of synthesizing this valuable compound. scienceasia.org The production is influenced by various factors, including the specific culture conditions and the genetic makeup of the source plant. This biotechnology approach offers a sustainable and controllable platform for producing eurycomanone, independent of geographical and seasonal variations that affect wild plant populations. mdpi.comnih.gov

**Table 1: Effect of Plant Growth Regulators on Adventitious Root Induction in *E. longifolia***

| Explant Source | Plant Growth Regulator(s) | Concentration (mg/L) | Outcome | Reference |

|---|---|---|---|---|

| Leaf | Indole-3-butyric acid (IBA) | 5.0 | Adventitious root production | nih.gov |

| Leaf | Indole-3-butyric acid (IBA) | 3.0 | Successful adventitious root production | nih.gov |

| Cotyledon | 1-naphthaleneacetic acid (NAA) & Benzyl adenine (BA) | 1.5 (NAA), 0.1 (BA) | Optimal for adventitious root induction | nih.gov |

Bioreactor Scale-up and Optimization

To move from laboratory-scale cultures to industrial-level production, bioreactors are employed. mdpi.comnih.gov Bioreactors are specialized vessels that provide a controlled environment for the large-scale growth of adventitious roots, offering superior aeration and nutrient mixing compared to standard flask cultures. nih.govacs.org Various types of bioreactors, such as balloon-type bubble bioreactors (BTBB) and airlift bioreactors, have been successfully used for cultivating E. longifolia adventitious roots. dntb.gov.uaresearchgate.netresearchgate.net

Optimization of bioreactor conditions is crucial for maximizing both biomass and eurycomanone yield. Key parameters that are manipulated include inoculum density, aeration rate, and nutrient composition. Research has shown that an inoculum density of 5 g/L and an aeration rate of 0.05 vvm (air volume per culture volume per minute) are optimal for the production of adventitious roots containing high yields of eurycomanone in a bubble column bioreactor. researchgate.net Further studies have indicated that a sucrose concentration of 40 g/L is also beneficial for this process. researchgate.net

Kinetic studies within bioreactors have helped determine the optimal culture duration. For instance, a 40-day culture period in a bubble column bioreactor was found to be most suitable, yielding approximately 8.8 mg/L of eurycomanone. researchgate.net The nutrient medium composition, particularly the ratio of ammonium (NH₄⁺) to nitrate (NO₃⁻), also significantly impacts growth and secondary metabolite production. A 1:2 ratio of NH₄⁺ to NO₃⁻ has been identified as optimal for both growth and synthesis of bioactive compounds in adventitious root cultures. acs.orgresearchgate.net The scale-up of adventitious root cultures in bioreactors, with some systems reaching up to 10,000 liters, demonstrates the feasibility of this technology for the commercial production of eurycomanone. nih.gov

Table 2: Optimization of Bioreactor Conditions for Eurycomanone Production

| Parameter | Optimized Condition | Resulting Eurycomanone Yield | Bioreactor Type | Reference |

|---|---|---|---|---|

| Inoculum Density | 5 g/L | High Yield | Bubble Column | researchgate.net |

| Aeration Rate | 0.05 vvm | High Yield | Bubble Column | researchgate.net |

| Sucrose Concentration | 40 g/L | High Yield | Bubble Column | researchgate.net |

| Culture Period | 40 days | 8.8 mg/L | Bubble Column | researchgate.net |

| NH₄⁺:NO₃⁻ Ratio | 1:2 | Optimal for growth and synthesis | Not Specified | acs.orgresearchgate.net |

Extraction Optimization for Eurycomanone Yields

The efficient extraction of eurycomanone from the plant material, whether from wild roots or cultured adventitious roots, is a critical final step in its production. Various extraction techniques have been investigated to maximize the yield of this compound. Traditional methods often involve solvent extraction, with water being a common choice. analis.com.mymagtechjournal.com

Pressurized liquid extraction (PLE), which uses solvents at elevated temperatures and pressures, has also been optimized for eurycomanone. analis.com.my Research indicates that extraction temperature is a significant factor, with an optimal temperature of 106°C, a pressure of 870 psi, and a static time of 30 minutes yielding maximum eurycomanone when using water as the solvent. analis.com.myresearchgate.net The choice of solvent is also crucial. While water is effective, studies have also explored the use of ethanol-water mixtures and other organic solvents like chloroform (B151607) to partition and concentrate eurycomanone from crude extracts. atlantis-press.comuad.ac.id For example, a natural deep eutectic solvent (NADES) composed of choline (B1196258) chloride, citric acid, glucose, and water, when combined with MAE, yielded a higher eurycomanone concentration (1.608 mg/g) compared to conventional water-based extraction. wu.ac.th

Table 3: Comparison of Optimized Extraction Methods for Eurycomanone

| Extraction Method | Key Parameters | Solvent | Resulting Yield/Concentration | Reference |

|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | 106°C, 870 psi, 30 min | Water | Maximum Yield | analis.com.myresearchgate.net |

| Microwave-Assisted Extraction (MAE) with NADES | Not Specified | Choline chloride, citric acid, glucose, water | 1.608 ± 0.004 mg/g | wu.ac.th |

| Water Extraction (Response Surface Methodology) | 100°C, 1:24.5 solid:solvent ratio, 45 min, 398 rpm | Water | Optimum Yield | utm.my |

| Water Extraction (Orthogonal Test) | 20-fold solvent, extracted twice (2h then 1h) | Water | Optimal Extraction | magtechjournal.com |

| Solvent Partition | Not Specified | Chloroform | Highest mass fraction and total terpenoid content | atlantis-press.com |

Analytical Methodologies for Eurycomanone Quantification and Characterization

Chromatography-Based Techniques

Chromatography is a cornerstone for the analysis of eurycomanone, providing the necessary selectivity and sensitivity to measure the compound in complex matrices such as plant extracts and biological fluids. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most widely employed techniques. pensoft.nethanyang.ac.kr

HPLC, particularly when coupled with a Diode-Array Detector (DAD), is a convenient, sensitive, and accurate technique for the quality control of herbal medicines containing eurycomanone. pensoft.net Method development involves optimizing various parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, to achieve good separation and resolution. pensoft.netresearchgate.net Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable for its intended purpose. pensoft.netbioline.org.br

Reverse phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the analysis of eurycomanone. mdpi.com This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netbioline.org.br

Several RP-HPLC methods have been developed for determining eurycomanone in Eurycoma longifolia extracts and related commercial products. researchgate.netbioline.org.br A common setup involves a C18 column (e.g., Shim-Pack GIST C18, Phenomenex Luna C18, or Zorbax Eclipse XDB-C18) and a mobile phase consisting of a gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. pensoft.netbioline.org.brnih.gov The flow rate is generally maintained around 1.0 mL/min. bioline.org.brnih.gov Detection is frequently carried out using a UV detector set at a wavelength between 245 nm and 254 nm, as eurycomanone shows maximum absorbance in this range. ump.edu.myresearchgate.net For instance, one optimized method used a Shim-Pack RP18 column with a mobile phase of acetonitrile and water containing 0.1% H₃PO₄ in a gradient elution, with detection at 254 nm. pensoft.netpensoft.net Another validated method utilized a Zorbex SB-C18 column with an isocratic mobile phase of acetonitrile and water (86:14) at a flow rate of 0.8 mL/min and detection at 245 nm. ump.edu.my

Validation of an HPLC method confirms its reliability. Linearity is assessed by analyzing a series of standard solutions at different concentrations and is demonstrated by a high correlation coefficient (R²) for the calibration curve. bioline.org.brump.edu.my Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD). Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. pensoft.netbioline.org.br

Developed HPLC methods for eurycomanone consistently demonstrate good linearity, precision, and accuracy. Linearity has been established in concentration ranges such as 0.1–50.0 µg/mL and 0.01325–0.5 mg/mL, with correlation coefficients (R²) typically exceeding 0.999. bioline.org.brump.edu.my Precision is generally high, with %RSD values for retention time and peak area well below accepted limits (e.g., <0.15% for intraday retention time and <2.75% for peak area). bioline.org.brump.edu.my Accuracy is also excellent, with recovery rates often falling between 94% and 105%. pensoft.netbioline.org.brump.edu.my

HPLC Method Validation Parameters for Eurycomanone

| Parameter | Reported Findings | Source |

|---|---|---|

| Linearity Range | 0.1 - 50.0 µg/mL | researchgate.netbioline.org.brajol.info |

| Correlation Coefficient (R²) | 0.9999 | researchgate.netbioline.org.brajol.info |

| Linearity Range | 0.01325 - 0.5 mg/mL | ump.edu.my |

| Correlation Coefficient (R²) | 0.9997 | ump.edu.my |

| Linearity Range | 5 - 50 µg/mL | mdpi.com |

| Correlation Coefficient (R²) | 0.997 | mdpi.com |

| Precision (%RSD) | < 0.14% (Retention Time), < 2.75% (Peak Area) | researchgate.netbioline.org.brajol.info |

| Precision (%RSD) | < 0.15% (Intraday), < 0.55% (Interday) for Retention Time | ump.edu.my |

| Accuracy (% Recovery) | 94.2% - 99.8% | researchgate.netbioline.org.brajol.info |

| Accuracy (% Recovery) | 98.51% - 104.58% | pensoft.netpensoft.net |

| Accuracy (% Recovery) | 94.60% - 104.67% | ump.edu.my |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. pensoft.net For HPLC methods, these limits are typically determined based on the signal-to-noise ratio of the chromatogram, with a ratio of 3:1 for LOD and 10:1 for LOQ often used. pensoft.netmdpi.com

Validated HPLC methods for eurycomanone have established low detection and quantification limits, confirming their high sensitivity. These values can vary depending on the specific instrumentation and method parameters.

Reported Detection and Quantification Limits for Eurycomanone

| Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|

| 0.293 ± 0.100 µg/mL | 0.887 ± 0.300 µg/mL | researchgate.netbioline.org.brajol.info |

| 2.2 µg/mL | 6.5 µg/mL | pensoft.net |

| 0.0196 mg/mL | 0.0593 mg/mL | ump.edu.my |

| 2.7 µg/mL | 9.1 µg/mL | mdpi.com |

| 0.0227 (units not specified) | 0.0690 (units not specified) | scialert.net |

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a triple-quadrupole mass spectrometer, allowing for highly specific detection using multiple-reaction monitoring (MRM). nih.govnih.gov

A rapid, sensitive, and reliable Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method has been specifically developed for the determination of the polar compound eurycomanone in rat plasma. hanyang.ac.krresearchgate.netnih.gov This approach is advantageous for retaining and separating highly polar compounds that are poorly retained on traditional reverse-phase columns. nih.govresearchgate.net One such method used a HILIC silica (B1680970) column with a mobile phase of 0.1% formic acid in acetonitrile under gradient elution. researchgate.netnih.gov The precursor-to-product ion transitions monitored were m/z 409.1 → 391.0 for eurycomanone. researchgate.netnih.gov

Developing bioanalytical methods is crucial for understanding the pharmacokinetics of eurycomanone. LC-MS/MS is the primary tool for this purpose, enabling quantification in various biological samples. nih.govmdpi-res.com

For analysis in rat plasma, a simple protein precipitation step is often sufficient for sample pretreatment before HILIC-LC-MS/MS analysis. researchgate.netnih.gov A validated method demonstrated excellent linearity in the range of 2–120 ng/mL, with intra- and inter-day accuracies between 95.5% and 103.4% and precision better than 4.2%. researchgate.netnih.gov This method was successfully applied to a pharmacokinetic study in rats, determining key parameters after oral administration. nih.gov

LC-MS/MS has also been used to detect eurycomanone in various tissues to support bioavailability and distribution studies. In one study, an LC-MS/MS system was used to analyze eurycomanone levels in plasma, feces, kidney, and liver. nih.gov For plasma analysis, an Agilent Zorbax Eclipse-C18 column was used, while an Agilent Zorbax Eclipse XDB-Phenyl column was employed for feces, kidney, and liver samples. nih.gov The analysis showed that eurycomanone is stable in plasma and liver microsomes, suggesting it can survive first-pass metabolism. mdpi-res.com The development of these robust bioanalytical methods is essential for preclinical pharmacokinetic studies, allowing for the quantification of the compound in various tissue homogenates, including the brain, kidney, liver, lung, and spleen. uu.nl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

Selected Ion Monitoring (SIM) for Eurycomanone Detection

Selected Ion Monitoring (SIM) is a highly sensitive and selective mass spectrometry technique utilized for the detection and quantification of specific compounds, including eurycomanone. scioninstruments.comontosight.ai In contrast to a full scan which detects all ions over a wide mass-to-charge ratio (m/z) range, SIM focuses on monitoring only a few pre-selected characteristic ions of the target analyte. scioninstruments.com This targeted approach significantly enhances sensitivity by increasing the time the detector spends on the ions of interest, thereby improving the signal-to-noise ratio and allowing for the detection of trace amounts of the compound. scioninstruments.com

For the analysis of eurycomanone and other quassinoids in Eurycoma longifolia, a liquid chromatography-mass spectrometry (LC-MS) method using electrospray ionization (ESI) in the positive ion mode is often employed. nih.gov The detection limits for eurycomanone using SIM can be as low as 0.03 to 0.1 μg/mL. nih.gov In some applications, such as the simultaneous analysis of multiple bioactive compounds, Multiple Reaction Monitoring (MRM) is used. This technique provides even greater specificity by monitoring a specific fragmentation transition of the parent ion. researchgate.net For eurycomanone, a common MRM transition is from a precursor ion of m/z 409 to a product ion of m/z 391. researchgate.net

The high sensitivity and selectivity of SIM and MRM make them invaluable tools for the standardization of Eurycoma longifolia extracts, ensuring consistent levels of the key bioactive compound, eurycomanone. nih.govresearchgate.net

Chromatographic Fingerprinting Techniques (e.g., Online Solid Phase Extraction-LC)

The online SPE-LC system automates the sample clean-up and pre-concentration steps, leading to rapid and reproducible analyses of complex mixtures. mdpi.com In a typical setup for E. longifolia analysis, a polystyrene divinyl benzene (B151609) (PSDVB) column is used for the initial solid-phase extraction, followed by a C18 column for the chromatographic separation. mdpi.comnih.govnih.gov The mobile phase composition and column switching times are optimized to achieve the best separation of the various compounds present in the extract. mdpi.comnih.gov

The resulting chromatogram serves as a "fingerprint" of the sample, with numerous peaks representing the different chemical constituents. mdpi.comresearchgate.net Eurycomanone, being a major quassinoid, is a key marker in these fingerprints, typically eluting at a specific retention time. mdpi.com By comparing the fingerprints of different batches of raw materials or commercial products, variations in quality and potential adulteration can be detected. mdpi.comuitm.edu.my Chemometric techniques such as cluster analysis (CA), discriminant analysis (DA), and principal component analysis (PCA) are often applied to the fingerprint data to classify samples and identify discriminant compounds. mdpi.comnih.gov This integrated approach provides a robust method for evaluating the quality of E. longifolia samples. mdpi.com

Spectroscopic and Other Analytical Approaches

Spectroscopic methods offer alternative and complementary approaches for the analysis of eurycomanone and the characterization of Eurycoma longifolia extracts.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method used for the quantification of eurycomanone. The principle of this technique is based on the absorption of ultraviolet or visible light by the analyte. Eurycomanone exhibits a characteristic maximum absorbance (λmax) in the UV region, typically between 248 and 255 nm. bioline.org.brresearchgate.net This absorption is often utilized in conjunction with High-Performance Liquid Chromatography (HPLC) by setting the detector at a specific wavelength, such as 254 nm, to ensure selective detection of eurycomanone and avoid interference from other compounds in the extract. bioline.org.brresearchgate.net

Recently, a novel fluorometric sensing method using nitrogen-doped carbon quantum dots (N-CQDs) has been developed for the sensitive detection of eurycomanone. doi.orgnih.gov This method, which relies on the quenching of the N-CQDs' fluorescence by eurycomanone, has shown excellent linearity and high sensitivity, with a limit of detection (LOD) of 0.067 μg/mL. nih.gov The results obtained with this technique have demonstrated good agreement with those from conventional HPLC methods, positioning it as a promising alternative for the analysis of eurycomanone in herbal samples. doi.orgnih.gov

Infrared Absorption Spectrophotometry

Infrared (IR) spectroscopy is a valuable tool for the identification and characterization of functional groups within a molecule, providing a unique "fingerprint" for a compound. ugm.ac.idlibretexts.org In the context of Eurycoma longifolia, Fourier-transform infrared (FT-IR) spectroscopy has been used to obtain unique fingerprints of the plant and its various extracts. nih.gov

The IR spectrum of eurycomanone and other quassinoids exhibits characteristic absorption peaks corresponding to their functional groups. For instance, strong absorption bands around 1700 cm⁻¹ and 1670 cm⁻¹ are indicative of the carbonyl (C=O) groups present in the quassinoid structure. libretexts.orgnih.gov Other characteristic peaks include those for C=C stretching (around 1600 cm⁻¹ and 1500 cm⁻¹) and C-O stretching (around 1270 cm⁻¹). nih.gov The combination of FT-IR with chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) has proven to be an effective method for the identification and authentication of E. longifolia extracts and for detecting adulteration. ugm.ac.id The cross-linking between chitosan (B1678972) nanoparticles and eurycomanone has also been confirmed using FTIR spectroscopy. nih.gov

Quality Control and Authentication of Eurycoma longifolia Extracts and Products

The increasing global demand for Eurycoma longifolia products necessitates robust quality control and authentication measures to ensure their safety, efficacy, and authenticity.

Eurycomanone as a Chemical Marker for Standardization

Eurycomanone is widely recognized as the primary chemical marker for the standardization of Eurycoma longifolia extracts and commercial products. ump.edu.mymdpi.comump.edu.my Standardization based on eurycomanone content ensures consistency across different batches and products, which is crucial for achieving reliable therapeutic effects. The Malaysian Standard (MS 2409:2011) for freeze-dried water extracts of E. longifolia stipulates that the eurycomanone content should be between 0.8% and 1.5% w/v. mdpi.comscialert.net

Several analytical methods, particularly HPLC, are routinely used for the quantification of eurycomanone for quality control purposes. bioline.org.brresearchgate.nettjpr.org These methods are validated for linearity, precision, accuracy, and sensitivity to ensure reliable results. bioline.org.brresearchgate.net Studies have shown significant variability in the eurycomanone content of commercial products, with some containing levels below the recommended standard or even undetectable amounts. researchgate.netnih.govscialert.net

In addition to eurycomanone, other markers such as total polysaccharides, total protein, and total glycosaponin are also used for standardization. mdpi.com Furthermore, to combat adulteration, DNA barcoding techniques, using regions like the internal transcribed spacer 2 (ITS2), are employed as a primary screening tool to authenticate the plant species in herbal products, which is then often validated by chemical analysis for eurycomanone. nih.gov The combination of chemical and biological authentication methods provides a comprehensive approach to ensuring the quality and integrity of Eurycoma longifolia products.

DNA Barcoding for Plant Material Authentication

The presence and quantity of Eurycomanone in a product are contingent on the authenticity of the raw plant material. The high demand for products derived from Eurycoma longifolia Jack, a plant in the Simaroubaceae family, has led to significant issues with adulteration and product falsification. woodj.orgtandfonline.com To ensure product quality, safety, and efficacy, robust analytical methods are required to authenticate the plant material. nih.govnih.gov Molecular identification techniques, specifically DNA barcoding, have emerged as a primary tool for this purpose, often used as a first-line screening method before chemical analysis. woodj.orgresearchgate.net

DNA barcoding utilizes short, standardized regions of the genome to identify species, much like a supermarket scanner uses a barcode to identify a product. woodj.org For the authentication of E. longifolia, researchers primarily focus on specific DNA regions from the chloroplast and nuclear genomes. nih.gov The most commonly used DNA barcode regions are the chloroplast's ribulose-1,5-bisphosphate carboxylase large subunit gene (rbcL) and the nucleus's internal transcribed spacer 2 (ITS2) region. tandfonline.comnih.govnih.gov The trnL-trnF spacer is another marker that has been effectively used. woodj.orgsciforum.net

The authentication process involves several steps:

DNA Extraction: Genomic DNA is isolated from the plant material, which can range from raw root powders to processed commercial products like herbal teas and capsules. woodj.org

PCR Amplification: The target DNA barcode regions (rbcL, ITS2, etc.) are amplified using the polymerase chain reaction (PCR). nih.govmdpi.com

DNA Sequencing: The amplified DNA fragments are sequenced to determine the precise order of nucleotides. tandfonline.com

Sequence Comparison: The obtained sequences are compared against a reference database, such as the National Center for Biotechnology Information (NCBI) GenBank, using tools like MEGABLAST to find the closest match and verify the species' identity. nih.govresearchgate.net

Phylogenetic Analysis: To further confirm the identity, a neighbor-joining (NJ) phylogenetic tree is often constructed, which visually groups the unknown sample with known reference sequences. tandfonline.comnih.gov

Research has demonstrated the effectiveness of DNA barcoding in identifying adulteration in commercial E. longifolia products. One study revealed that only 37% of tested herbal medicinal products (HMPs) were authentic, while 27% were found to be adulterated. nih.govresearchgate.net The adulterants identified in various studies have included other plant species such as Simaba spp., Vernonia gigantea, Elephantopus scaber, and Ailanthus altissima, among others. woodj.org

| Research Focus | Key Findings | Reference |

| Authentication of Herbal Products | Using rbcL and ITS2 barcodes, a study found that 37% of tested E. longifolia products were authentic, while 27% were adulterated. The ITS2 region was determined to be the more ideal marker. | nih.gov |

| Identification of Adulterants | Molecular analysis of commercial products identified substitutes and adulterants including Simaba spp., Homalolepis spp., Vernonia gigantea, and Ailanthus altissima. | woodj.org |

| Marker Comparison | The ITS2 region demonstrated higher discrimination power than the rbcL region for identifying E. longifolia and distinguishing it from other species. | nih.gov |

| Method Sensitivity | Bar-HRM (High-Resolution Melting) analysis combined with DNA barcoding proved to be a highly sensitive technique, capable of detecting as little as 1% authentic E. longifolia DNA in an admixture using the ITS2 marker. | mdpi.comnih.gov |

Studies consistently show that the ITS2 region is a more effective barcode for species-level identification of E. longifolia compared to rbcL. nih.govnih.govmdpi.com The ITS2 region generally has a higher discrimination power, allowing for a more precise differentiation between E. longifolia and closely related or adulterant species. nih.govnih.gov For instance, in one analysis, the ITS2 marker successfully identified authentic products that were clustered with reference E. longifolia sequences, while an adulterated product was shown to be highly similar to Cuminum cyminum. nih.gov

| DNA Barcode Marker | Amplicon Length (Approx.) | Discrimination Success | Key Advantages |

| ITS2 | ~313 bp | High (up to 92.7% in medicinal plants) nih.gov | High discrimination power, ideal for species-level identification. nih.govnih.gov |

| rbcL | ~1346 bp | Moderate | Ease of amplification and sequencing, universal applicability in land plants. tandfonline.comnih.gov |

| trnL-F | ~960 bp | High | Effective for identifying E. longifolia and detecting nucleotide variations. woodj.orgsciforum.net |

While DNA barcoding is a powerful tool for authenticating the raw plant material, it does not provide information about the concentration of bioactive compounds like Eurycomanone. nih.gov Several studies have highlighted cases where a product was authenticated as E. longifolia through DNA barcoding but was found to lack the expected Eurycomanone content when tested with High-Performance Liquid Chromatography (HPLC). nih.govnih.govresearchgate.net Therefore, a comprehensive quality control strategy involves the integration of DNA barcoding for authentication with chemical analysis methods like HPLC for the quantification of Eurycomanone. nih.govresearchgate.net This dual approach ensures that a product is not only derived from the correct plant species but also contains the key bioactive constituents in sufficient quantities. nih.gov

Preclinical Development and Pharmacokinetics of Eurycomanone

Pharmacokinetic Profiling in Animal Models